1,3-Bis(phenylcarbamothioylamino)urea
Description
1,3-Bis(phenylcarbamothioylamino)urea (CAS: 35572-84-0) is a thiourea-derived compound with the molecular formula C₁₄H₁₄N₄OS and a molecular weight of 286.36 g/mol . Its structure comprises two phenylcarbamothioyl groups linked via a urea backbone (Figure 1).
Properties
Molecular Formula |
C15H16N6OS2 |
|---|---|
Molecular Weight |
360.5g/mol |
IUPAC Name |
1,3-bis(phenylcarbamothioylamino)urea |
InChI |
InChI=1S/C15H16N6OS2/c22-13(18-20-14(23)16-11-7-3-1-4-8-11)19-21-15(24)17-12-9-5-2-6-10-12/h1-10H,(H2,16,20,23)(H2,17,21,24)(H2,18,19,22) |
InChI Key |
NVNPIWMHTIWZNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)NNC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Phenyl-3-(phenylcarbamoylamino)urea (CAS: 2937-77-1)
- Molecular Formula : C₁₄H₁₄N₄O₂
- Molecular Weight : 270.29 g/mol
- Key Differences :
- Replaces the thiourea (-NH-CS-NH-) group with a urea (-NH-CO-NH-) moiety.
- Lower molecular weight (270.29 vs. 286.36 g/mol) due to the absence of sulfur.
- Functional Implications :
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU)
- Molecular Formula : C₁₇H₁₀F₁₂N₂O
- Molecular Weight : 526.26 g/mol

- Key Differences :
- Contains trifluoromethyl (-CF₃) substituents on phenyl rings, enhancing hydrophobicity and electron-withdrawing effects.
- Lacks thiourea functionality.
- Research Findings :
- Comparison: BPU’s fluorinated aromatic groups may improve membrane permeability compared to non-fluorinated analogs like 1,3-Bis(phenylcarbamothioylamino)urea. However, the thiourea group in the latter could offer unique binding affinities in enzymatic systems.
1,3-Bis(3-(dimethylamino)propyl)urea (CAS: 52338-87-1)
- Molecular Formula : C₁₁H₂₆N₄O
- Molecular Weight : 230.35 g/mol
- Key Differences: Features aliphatic dimethylamino-propyl chains instead of aromatic phenyl groups. Lower molecular weight (230.35 vs. 286.36 g/mol) and higher flexibility.
- Applications :
- Functional Implications: The aliphatic chains enhance solubility in polar solvents, whereas aromatic thioureas like this compound may favor lipid membrane interactions.
Comparative Data Table
Structural and Functional Insights
- Thiourea vs. Urea : Thiourea derivatives generally exhibit stronger metal-coordinating ability and thermal stability compared to urea analogs due to sulfur’s polarizability .
- Aromatic vs. Aliphatic : Aromatic substituents (e.g., phenyl, trifluoromethylphenyl) enhance π-π stacking and rigidity , whereas aliphatic chains improve solubility and conformational flexibility .
- Fluorinated Groups : Trifluoromethyl groups in BPU increase hydrophobicity and electron-deficient character , favoring interactions with hydrophobic protein pockets .
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